Allantoic acid

Description

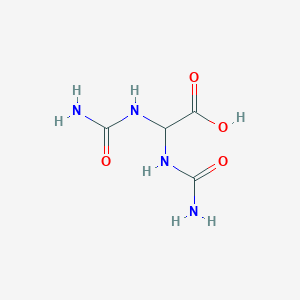

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(carbamoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O4/c5-3(11)7-1(2(9)10)8-4(6)12/h1H,(H,9,10)(H3,5,7,11)(H3,6,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCLJNSWZCHRKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(NC(=O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059187 | |

| Record name | Bis((aminocarbonyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Allantoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allantoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99-16-1 | |

| Record name | Allantoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allantoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2-bis[(aminocarbonyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis((aminocarbonyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diureidoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLANTOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02WGT7SHWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allantoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 - 181 °C | |

| Record name | Allantoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Allantoic Acid in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoic acid is a critical intermediate in the catabolism of purines, playing a central role in the nitrogen economy of many organisms, from bacteria to plants. This technical guide provides an in-depth exploration of the enzymatic pathways governing the formation and degradation of this compound. It details the key enzymes involved—allantoinase, allantoicase, and allantoate amidohydrolase—and presents their kinetic properties and concentrations of relevant metabolites. Furthermore, this guide outlines detailed experimental protocols for the assay of these enzymes and the quantification of this compound. Finally, it elucidates the emerging role of the purine degradation pathway, particularly the accumulation of allantoin and this compound, in mediating plant responses to abiotic stress through interactions with abscisic acid and jasmonic acid signaling pathways.

Introduction

Purine metabolism is a fundamental biochemical process involving the synthesis and degradation of purine nucleotides. While the synthesis pathways are crucial for the production of DNA, RNA, and energy carriers, the catabolic pathways are essential for the removal of excess purines and the recycling of nitrogen. This compound emerges as a key metabolite in the purine degradation pathway in most organisms, except for primates, birds, and some reptiles which excrete uric acid directly. In many plants, particularly ureide-type legumes, this compound and its precursor, allantoin, are the primary forms of nitrogen transported from the nitrogen-fixing root nodules to the rest of the plant.[1] This guide delves into the intricate role of this compound in this vital metabolic process.

The Purine Catabolism Pathway and the Central Role of this compound

The degradation of purine nucleotides converges on the formation of xanthine, which is then oxidized to uric acid. In most organisms, uric acid is further catabolized in the peroxisome to allantoin by the enzyme urate oxidase. Allantoin is then hydrolyzed to this compound by the enzyme allantoinase . The breakdown of this compound can then proceed via two distinct pathways, depending on the organism and its enzymatic repertoire.

-

The Allantoate Amidohydrolase Pathway: This pathway, prevalent in plants, involves the enzyme allantoate amidohydrolase (AAH), which hydrolyzes this compound to ureidoglycine, ammonia, and carbon dioxide. This direct release of ammonia makes it a readily available nitrogen source for the plant.

-

The Allantoicase Pathway: In this pathway, found in some invertebrates and microorganisms, the enzyme allantoicase (also known as allantoate amidinohydrolase) cleaves this compound into urea and ureidoglycolate. The urea can then be further hydrolyzed by urease to ammonia and carbon dioxide.

The choice between these two pathways has significant implications for the organism's nitrogen metabolism.

Enzymatic Reactions

The key enzymatic reactions involving this compound are as follows:

-

Allantoinase (EC 3.5.2.5): Allantoin + H₂O → this compound

-

Allantoate Amidohydrolase (EC 3.5.3.9): this compound + H₂O → (S)-Ureidoglycolate + 2 NH₃ + CO₂

-

Allantoicase (EC 3.5.3.4): this compound + H₂O → (S)-Ureidoglycolate + Urea

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for the key enzymes involved in this compound metabolism. It is important to note that comprehensive kinetic data, particularly Vmax and kcat values, are not available for all enzymes from a wide range of organisms.

| Enzyme | Organism | Km | Vmax | kcat | Reference(s) |

| Allantoinase | Bacillus licheniformis | 17.7 ± 2.7 mM | - | 24.4 ± 1.5 s⁻¹ | [2][3] |

| Allantoinase | Escherichia coli | >15 mM | - | - | [4] |

| Allantoate Amidohydrolase | Arabidopsis thaliana | 30.1 ± 7.9 µM | - | - | [5] |

| Allantoate Amidohydrolase | Glycine max (Soybean) | 80.9 ± 12.3 µM | - | - | [5] |

| Allantoate Amidohydrolase | Phaseolus vulgaris (French Bean) | 0.46 mM | - | - | [6] |

| Allantoicase | Bacterial Orthologs | - | 218 ± 20 U/mg | - | [2] |

Metabolite Concentrations

The concentrations of this compound and its precursor, allantoin, can vary significantly depending on the organism, tissue type, developmental stage, and environmental conditions. The following table provides some reported concentrations in soybean, a well-studied ureide-transporting legume.

| Metabolite | Plant/Tissue | Concentration | Reference(s) |

| This compound | Soybean (Glycine max) Xylem Sap | ~2-fold higher than allantoin | [7] |

| Allantoin | Soybean (Glycine max) Xylem Sap | - | [7] |

| This compound | Phaseolus vulgaris Xylem Sap (N₂-fixing) | Major ureide component | [8] |

| Allantoin | Phaseolus vulgaris Xylem Sap (N₂-fixing) | Minor ureide component | [8] |

| Allantoin | Arabidopsis thaliana Roots | 18.2 nmol/mg dry weight | [9] |

| Allantoin | Arabidopsis thaliana Shoots | 6.3 nmol/mg dry weight | [9] |

Experimental Protocols

Assay for Allantoinase Activity

This protocol is based on the colorimetric determination of this compound produced from the enzymatic hydrolysis of allantoin. The this compound is then hydrolyzed to glyoxylate, which reacts with phenylhydrazine to form a colored product.

Materials:

-

100 mM Tris-HCl buffer, pH 7.5

-

10 mM Allantoin solution in Tris-HCl buffer

-

0.1 M Phenylhydrazine hydrochloride solution

-

Concentrated HCl

-

5% (w/v) Potassium ferricyanide solution

-

Enzyme extract

Procedure:

-

Prepare the reaction mixture containing 1.8 ml of 100 mM Tris-HCl buffer (pH 7.5) and 0.2 ml of enzyme extract.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 1.0 ml of 10 mM allantoin solution.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 1.0 ml of 0.1 M phenylhydrazine hydrochloride solution.

-

Add 0.5 ml of concentrated HCl and incubate at room temperature for 10 minutes.

-

Add 0.5 ml of 5% potassium ferricyanide solution.

-

Measure the absorbance at 520 nm against a blank prepared by adding the enzyme extract after the stopping reagent.

-

A standard curve should be prepared using known concentrations of this compound.

Assay for Allantoate Amidohydrolase Activity

This assay measures the production of ammonia from the hydrolysis of allantoate.

Materials:

-

100 mM HEPES-KOH buffer, pH 7.5

-

10 mM Allantoate solution

-

Nessler's reagent

-

Enzyme extract

Procedure:

-

Prepare the reaction mixture containing 0.8 ml of 100 mM HEPES-KOH buffer (pH 7.5), 0.1 ml of enzyme extract, and water to a final volume of 0.9 ml.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Start the reaction by adding 0.1 ml of 10 mM allantoate solution.

-

Incubate at 37°C for a specific time (e.g., 60 minutes).

-

Terminate the reaction by adding 0.1 ml of 1 M HCl.

-

Centrifuge to remove any precipitate.

-

To 0.5 ml of the supernatant, add 4.0 ml of water and 0.5 ml of Nessler's reagent.

-

After 10 minutes, measure the absorbance at 425 nm.

-

A standard curve should be prepared using ammonium chloride.

Determination of this compound Concentration in Plant Tissues

This method is based on the differential hydrolysis of allantoin and this compound to glyoxylate, which is then quantified colorimetrically.[9]

Materials:

-

0.2 M Phosphate buffer, pH 7.5

-

0.5 N NaOH

-

0.6 N HCl

-

0.1% (w/v) Phenylhydrazine hydrochloride

-

Saturated solution of potassium ferricyanide

-

Plant tissue sample

Procedure:

-

Homogenize the plant tissue in 0.2 M phosphate buffer (pH 7.5).

-

Centrifuge the homogenate and collect the supernatant.

-

For this compound determination, mix an aliquot of the supernatant with 0.5 N NaOH and heat at 100°C for a set time to hydrolyze this compound to glyoxylate.

-

For total ureide (allantoin + this compound) determination, treat a separate aliquot with 0.5 N NaOH followed by 0.6 N HCl and heating to hydrolyze both compounds to glyoxylate.

-

To the hydrolyzed samples, add phenylhydrazine hydrochloride and potassium ferricyanide to develop a colored product.

-

Measure the absorbance at 520 nm.

-

The concentration of this compound is determined by subtracting the absorbance of the sample without acid hydrolysis from the sample with both alkaline and acid hydrolysis. A standard curve with glyoxylic acid should be used for quantification.[9]

Signaling Pathways and Logical Relationships

Recent research has unveiled a fascinating role for purine catabolites, particularly allantoin, in plant abiotic stress responses. The accumulation of allantoin, and consequently this compound, acts as a signaling molecule that intersects with key phytohormone signaling pathways, namely those of abscisic acid (ABA) and jasmonic acid (JA).[1][10][11][12][13][14][15]

Allantoin-Mediated Stress Signaling

An increase in allantoin levels, often triggered by abiotic stresses like drought and salinity, initiates a signaling cascade that enhances stress tolerance.[16] This is achieved through the activation of ABA biosynthesis and signaling.[10] The elevated ABA levels then crosstalk with the JA signaling pathway, leading to the expression of a suite of stress-responsive genes.[14]

Caption: Allantoin accumulation under abiotic stress activates ABA and JA signaling pathways, leading to enhanced stress tolerance.

Experimental Workflow for Investigating Allantoin's Role in Stress Response

The following workflow outlines a typical experimental approach to investigate the role of allantoin and this compound in plant stress responses.

Caption: A typical experimental workflow to study the role of allantoin in plant stress responses.

Conclusion

This compound stands as a pivotal intermediate in purine catabolism, with its metabolic fate having profound implications for nitrogen recycling and transport. The enzymes governing its synthesis and degradation present potential targets for agricultural and pharmaceutical research. Furthermore, the emerging role of the allantoin/allantoic acid pathway in mediating stress responses in plants opens new avenues for developing crops with enhanced resilience to environmental challenges. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals seeking to further unravel the complexities of purine metabolism and its broader physiological significance.

References

- 1. Allantoin: Emerging Role in Plant Abiotic Stress Tolerance | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. E. coli allantoinase is activated by the downstream metabolic enzyme, glycerate kinase, and stabilizes the putative allantoin transporter by direct binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification, Biochemical Characterization, and Subcellular Localization of Allantoate Amidohydrolases from Arabidopsis and Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular and functional characterization of allantoate amidohydrolase from Phaseolus vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Autoanalytical Procedure for the Determination of Allantoin and this compound in Soybean Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Ureides Content in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Allantoin: Emerging Role in Plant Abiotic Stress Tolerance - ProQuest [proquest.com]

- 12. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Allantoin: A Potential Compound for the Mitigation of Adverse Effects of Abiotic Stresses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Allantoic Acid Pathway in Nitrogen-Fixing Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In tropical and subtropical legumes that form determinate root nodules, the assimilation of recently fixed atmospheric nitrogen into a transportable form is a complex and highly regulated metabolic process. The allantoic acid pathway, also known as the ureide pathway, represents the primary route for converting ammonia, the initial product of nitrogen fixation, into the nitrogen-rich compounds allantoin and this compound. These ureides serve as the principal molecules for nitrogen transport from the nodules to the aerial parts of the plant, where the nitrogen is then utilized for growth and development. This technical guide provides an in-depth exploration of the core biochemical reactions, enzymatic players, subcellular compartmentalization, and regulatory mechanisms governing the this compound pathway. Detailed experimental protocols for key assays and quantitative data on enzyme kinetics are presented to facilitate further research in this critical area of plant nitrogen metabolism.

Introduction

The symbiotic relationship between leguminous plants and nitrogen-fixing rhizobia is a cornerstone of sustainable agriculture, providing a natural source of nitrogen for plant growth. In many economically important legumes, such as soybean (Glycine max) and cowpea (Vigna unguiculata), the fixed nitrogen is not directly assimilated into amino acids in the nodules but is first channeled through the energetically efficient this compound pathway.[1][2][3] Ureides, namely allantoin and this compound, possess a high nitrogen-to-carbon ratio, making them an economical choice for nitrogen transport.[4] The biosynthesis of these molecules is a testament to a sophisticated subcellular and intercellular division of labor within the root nodule, involving both infected and uninfected cells.[1][5] Understanding the intricacies of this pathway is paramount for efforts aimed at enhancing nitrogen fixation efficiency in crops and for identifying potential targets for agrochemical or genetic intervention.

The Core Biochemical Pathway

The synthesis of this compound from fixed ammonia is a multi-step process that begins with the de novo synthesis of purine nucleotides. The newly synthesized inosine monophosphate (IMP) is then oxidized to uric acid, which is subsequently converted to allantoin and finally to this compound.

The key enzymatic steps in the conversion of xanthine to this compound are:

-

Xanthine Dehydrogenase (XDH): This enzyme catalyzes the oxidation of hypoxanthine to xanthine and further to uric acid.[6][7] In legume nodules, XDH is an NAD+-dependent enzyme.[6]

-

Uricase (Urate Oxidase): Uricase catalyzes the oxidative cleavage of uric acid to 5-hydroxyisourate, which is unstable and non-enzymatically converted to allantoin.[3][8]

-

Allantoinase: This enzyme hydrolyzes allantoin to form allantoate (this compound).[2][9]

-

Allantoate Amidohydrolase: This enzyme further degrades allantoate into ureidoglycolate, CO2, and two molecules of ammonia.[10][11]

Subcellular and Intercellular Localization

The this compound pathway is characterized by a remarkable spatial organization within the root nodule, spanning different subcellular compartments in both infected and uninfected cells.

-

De novo purine synthesis occurs in the plastids of infected cells.[1][5]

-

Xanthine Dehydrogenase (XDH) is a soluble enzyme found in the cytoplasm of both infected and uninfected cells, with a higher concentration in uninfected cells.[12][13][14][15]

-

Uricase is localized in the peroxisomes of uninfected cells.[8][9][16]

-

Allantoinase is associated with the endoplasmic reticulum (ER) in uninfected cells.[4][9][16]

-

Allantoate Amidohydrolase has also been localized to the endoplasmic reticulum.[10]

This intricate compartmentalization necessitates the transport of intermediates, such as xanthine or its precursors, from infected to uninfected cells, and the subsequent export of allantoin and this compound into the xylem for transport to the shoot.[1][14]

Quantitative Data on Key Enzymes

The following tables summarize the kinetic properties of the principal enzymes involved in the this compound pathway, providing a basis for comparative analysis and modeling of metabolic flux.

Table 1: Kinetic Properties of Xanthine Dehydrogenase (XDH) from Soybean Nodules [1]

| Substrate | Km (µM) | Vmax (relative) | Optimal pH |

| Xanthine | 5.0 ± 0.6 | 1 | 7.6 ± 0.1 |

| Hypoxanthine | 52 ± 3 | 2 | 7.6 ± 0.1 |

| NAD+ (with Xanthine) | 12.5 ± 2.5 | - | - |

| NAD+ (with Hypoxanthine) | 20 ± 2.5 | - | - |

Table 2: Kinetic Properties of Uricase from Soybean and Cowpea Nodules [3]

| Plant Species | Substrate | Km (µM) | Inhibitor | Ki (µM) | Optimal pH |

| Soybean | Uric Acid | 10 | Xanthine | 10 | 9.5 |

| Soybean | Oxygen | 31 | - | - | - |

| Cowpea | Uric Acid | - | Amino Acids, NH4+, Adenine, Allopurinol | Significant Inhibition | - |

Table 3: Kinetic Properties of Allantoinase

| Plant Species | Km for Allantoin (mM) | Optimal pH | Reference |

| Arabidopsis thaliana (seedlings) | ~1.0 (activity in µmol min-1 mg-1 protein) | 7.5 | [2] |

| Robinia pseudoacacia (seedlings) | ~5.0 (activity in µmol min-1 mg-1 protein) | 7.5 | [2] |

Table 4: Kinetic Properties of Allantoate Amidohydrolase (AAH) [10][11]

| Plant Species | Km for Allantoate (µM) | Specific Activity (units mg-1) |

| Arabidopsis thaliana (AtAAH) | 30.1 ± 7.9 | 30.7 |

| Glycine max (GmAAH) | 80.9 ± 12.3 | 58.1 |

| Phaseolus vulgaris (PvAAH) | 460 | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Enzyme Assays

This protocol is adapted from a non-radioactive colorimetric assay kit.[17][18][19][20]

Principle: XDH catalyzes the oxidation of xanthine to uric acid with the concomitant reduction of NAD+ to NADH. The production of NADH is coupled to the reduction of a tetrazolium salt (INT) to a formazan dye, which can be measured spectrophotometrically at 492 nm.

Reagents:

-

Tissue Lysis Buffer

-

XDH Reaction Buffer (containing xanthine and NAD+)

-

INT solution

-

NADH (for standard curve)

Procedure:

-

Homogenize nodule tissue in ice-cold Tissue Lysis Buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction).

-

Determine protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

In a 96-well plate, add an appropriate volume of the supernatant.

-

Add the XDH Reaction Buffer and INT solution to initiate the reaction.

-

Incubate at room temperature for 20-30 minutes.

-

Measure the absorbance at 492 nm.

-

Calculate XDH activity based on a NADH standard curve.

This protocol is based on the spectrophotometric measurement of uric acid consumption.[6][21][22]

Principle: Uricase catalyzes the oxidation of uric acid to allantoin. The decrease in absorbance at 290 nm due to the consumption of uric acid is monitored.

Reagents:

-

0.1 M Sodium borate buffer, pH 8.5

-

Uric acid solution (prepared in borate buffer)

-

Enzyme extract

Procedure:

-

Prepare a reaction mixture containing sodium borate buffer and uric acid solution in a quartz cuvette.

-

Equilibrate the mixture to 25°C in a spectrophotometer.

-

Initiate the reaction by adding the enzyme extract.

-

Record the decrease in absorbance at 290 nm for 5-10 minutes.

-

Calculate the rate of uric acid consumption using the molar extinction coefficient of uric acid (12.6 mM-1 cm-1).

This protocol is a colorimetric assay based on the determination of the product, allantoate, after its conversion to glyoxylate.[2][9][12]

Principle: Allantoinase hydrolyzes allantoin to allantoate. Allantoate is then hydrolyzed under acidic conditions to glyoxylate and urea. Glyoxylate reacts with phenylhydrazine to form a phenylhydrazone, which is then oxidized by potassium ferricyanide to produce a red-colored compound measured at 520-540 nm.

Reagents:

-

100 mM Tris-HCl buffer, pH 7.0

-

33 mM Allantoin solution

-

0.2 N HCl

-

69 mM Phenylhydrazine HCl solution

-

152 mM Potassium ferricyanide solution

-

Concentrated HCl

-

Glyoxylic acid (for standard curve)

Procedure:

-

Incubate the enzyme extract with the allantoin solution in Tris-HCl buffer at 25°C.

-

At specific time intervals, stop the reaction by adding 0.2 N HCl.

-

Heat the samples in a boiling water bath for 4 minutes to hydrolyze allantoate to glyoxylate.

-

Cool the samples and add phenylhydrazine HCl solution, followed by concentrated HCl.

-

Add potassium ferricyanide solution and incubate at 37°C for 30 minutes.

-

Measure the absorbance at 520-540 nm.

-

Quantify the amount of glyoxylate produced using a standard curve.

Quantification of Ureides in Xylem Sap

This protocol describes a colorimetric method for the determination of total ureides (allantoin and this compound).[23][24][25][26]

Principle: Ureides are hydrolyzed to glyoxylate, which is then reacted with phenylhydrazine and potassium ferricyanide to produce a colored compound, as described in the allantoinase assay.

Reagents:

-

Phosphate buffer (e.g., 0.2 M, pH 7.0)

-

0.5 N NaOH

-

0.65 N HCl

-

0.33% Phenylhydrazine HCl solution

-

10 N HCl

-

Potassium ferricyanide solution

-

Glyoxylic acid (for standard curve)

Procedure:

-

Collect xylem sap from the plant.

-

Dilute the xylem sap with phosphate buffer.

-

Add 0.5 N NaOH and heat in a boiling water bath for 7 minutes to hydrolyze allantoin to allantoate.

-

Cool and add 0.65 N HCl to hydrolyze allantoate to glyoxylate.

-

Add phenylhydrazine HCl solution and 10 N HCl.

-

Add potassium ferricyanide solution and allow the color to develop.

-

Measure the absorbance at 520 nm.

-

Determine the ureide concentration from a glyoxylate standard curve.

Regulatory Mechanisms

The this compound pathway is tightly regulated to match the rate of nitrogen fixation and the plant's demand for nitrogen. Regulation occurs at both the gene expression and post-transcriptional levels.

Transcriptional Regulation

The expression of genes encoding enzymes of the ureide pathway is generally upregulated in nitrogen-fixing nodules.[7][27] For instance, in soybean, there are two distinct uricase II genes, with one being specifically expressed in nodules.[28] The expression of allantoinase genes is also induced by nitrogen limitation and the presence of allantoin as a sole nitrogen source.[18][20][26][29] While the cis-acting elements in the promoter regions of these genes are being identified, the specific transcription factors that bind to these elements to control gene expression are still largely unknown and represent an active area of research.

Feedback Inhibition

There is evidence for feedback inhibition of nitrogen fixation by the accumulation of ureides in the shoot.[27] High concentrations of ureides in the xylem sap can signal a reduction in nitrogenase activity in the nodules, thus preventing an over-accumulation of fixed nitrogen.

Mandatory Visualizations

This compound Pathway in a Legume Nodule

Caption: Overview of the this compound pathway in a legume root nodule.

Experimental Workflow for Ureide Pathway Analysis

Caption: General experimental workflow for studying the this compound pathway.

Conclusion and Future Perspectives

The this compound pathway is a highly efficient and elegantly compartmentalized process for the assimilation and transport of fixed nitrogen in many leguminous plants. This guide has provided a comprehensive overview of the core biochemistry, enzyme kinetics, and experimental methodologies essential for studying this pathway. While significant progress has been made in elucidating the individual steps, future research should focus on unraveling the intricate regulatory networks that govern the expression of ureide biosynthesis genes. The identification of key transcription factors and signaling molecules will not only enhance our fundamental understanding of plant nitrogen metabolism but also open new avenues for the genetic improvement of nitrogen fixation in crops. Furthermore, a deeper understanding of the transport mechanisms for ureide precursors and products will be crucial for a complete picture of this vital metabolic route. The application of systems biology approaches, integrating transcriptomic, proteomic, and metabolomic data, will undoubtedly be instrumental in achieving these goals.

References

- 1. Early signaling, synthesis, transport and metabolism of ureides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plant Chromatin Immunoprecipitation [protocols.io]

- 4. academic.oup.com [academic.oup.com]

- 5. Chromatin Immunoprecipitation (ChIP Assay)/ChIP for Plants Protocols [protocol-online.org]

- 6. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 7. Ureide biosynthesis in legume nodules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophoresis Mobility Shift Assay [bio-protocol.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Uric acid degrading enzymes, urate oxidase and allantoinase, are associated with different subcellular organelles in frog liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Localization of Enzymes of Ureide Biosynthesis in Peroxisomes and Microsomes of Nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chromatin Immunoprecipitation (ChIP) to Study the Transcriptional Regulatory Network that Controls Iron Homeostasis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Plant Chromatin Immunoprecipitation [protocols.io]

- 14. Research Portal [rex.libraries.wsu.edu]

- 15. Identification, Biochemical Characterization, and Subcellular Localization of Allantoate Amidohydrolases from Arabidopsis and Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 16. devtoolsdaily.com [devtoolsdaily.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. academic.oup.com [academic.oup.com]

- 25. mdpi.com [mdpi.com]

- 26. Four allantoinase genes are expressed in nitrogen-fixing soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. article.imrpress.com [article.imrpress.com]

- 28. Two distinct uricase II (nodulin 35) genes are differentially expressed in soybean plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Functional Characterization of Allantoinase Genes from Arabidopsis and a Nonureide-Type Legume Black Locust - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Allantoic Acid in Legume Nitrogen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropical legumes, such as soybean (Glycine max), have evolved a sophisticated strategy for the transport and storage of nitrogen fixed in their root nodules. This process culminates in the synthesis of the ureides, allantoin and allantoic acid, which serve as the primary long-distance carriers of newly fixed nitrogen. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and physiological significance of this compound in these vital agricultural crops. It consolidates quantitative data, details key experimental protocols, and visualizes the intricate biochemical pathways, offering a comprehensive resource for researchers in plant biology, agronomy, and drug development who may leverage these pathways for crop improvement or as novel enzymatic targets.

Discovery and Significance

The journey to understanding the importance of this compound in legumes began with the observation of high concentrations of ureides in the xylem sap of tropical legumes. Early work by Ishizuka first highlighted the unusual accumulation of these nitrogen-rich compounds in root nodule extracts. Subsequent research firmly established that in ureide-producing legumes like soybean, allantoin and this compound, rather than asparagine, are the principal forms of nitrogen transported from the nodules to the shoots. This efficient nitrogen transport system is crucial for plant growth and development, particularly during the reproductive stages. In the xylem sap of soybean during the reproductive phase, ureides can constitute 60-75% of the total soluble nitrogen. The concentration of ureides in various plant tissues serves as a reliable indicator of nitrogen fixation activity.

The Biosynthesis of this compound: A Two-Cellular Process

The synthesis of this compound is a complex metabolic pathway that is spatially segregated between two distinct cell types within the root nodule: the infected cells and the uninfected cells. This division of labor ensures the efficient conversion of fixed ammonia into a stable transport form.

De Novo Purine Biosynthesis in Infected Cells

The pathway commences in the plastids and mitochondria of infected root nodule cells, which house the symbiotic, nitrogen-fixing bacteroids. The ammonia (NH₃), produced by the bacteroids through the reduction of atmospheric nitrogen (N₂), is assimilated into purine nucleotides via the de novo purine biosynthesis pathway.

The Biological Significance of Allantoic Acid in Plant Stress Response: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Plants, being sessile organisms, have evolved intricate mechanisms to cope with a variety of environmental stresses. Among the arsenal of protective molecules, ureides, particularly allantoic acid and its precursor allantoin, have emerged as critical players in the plant stress response. Derived from purine catabolism, these nitrogen-rich compounds were initially recognized for their role in nitrogen transport and storage, especially in legumes. However, a growing body of evidence highlights their multifaceted roles in mitigating the detrimental effects of abiotic stresses such as drought, salinity, and oxidative stress. This technical guide delves into the biological significance of this compound in plant stress response, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction: The Emerging Role of Ureides in Stress Physiology

Ureides, including allantoin and this compound, are heterocyclic nitrogen compounds synthesized via the oxidative degradation of purines.[1] In many leguminous plants, they represent the primary form of nitrogen transported from the nodules to the aerial parts, accounting for up to 90% of the total nitrogenous compounds.[1][2] In non-leguminous plants, their contribution is less, at around 15%.[1][2] Beyond this fundamental role in nitrogen economy, recent research has illuminated the direct involvement of ureide metabolism in plant adaptation to adverse environmental conditions.[3][4] Accumulation of allantoin and this compound has been observed in various plant species under conditions of drought, high salinity, and increased light intensity, suggesting a conserved stress response mechanism.[3][5] This accumulation is not merely a metabolic byproduct but an active response that confers enhanced stress tolerance.[3]

This compound in Mitigating Oxidative Stress

A primary consequence of most abiotic stresses is the overproduction of reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), which can cause significant damage to cellular components.[6] Allantoin and, by extension, this compound, play a crucial role in mitigating this oxidative damage.

Studies on Arabidopsis thaliana have shown that mutants with elevated levels of allantoin exhibit increased tolerance to drought and salt stress.[3] This enhanced tolerance is correlated with lower accumulation of H₂O₂ and superoxide in the leaves of these mutants compared to wild-type plants under stress conditions.[3] Exogenous application of allantoin to wild-type seedlings also leads to increased tolerance to NaCl stress, accompanied by a decrease in ROS production.[7] While the direct ROS scavenging potential of allantoin in vivo is still under investigation, its accumulation is clearly linked to a more robust antioxidant defense system.[8]

Quantitative Data on this compound and Oxidative Stress Markers

The following table summarizes the quantitative effects of allantoin/allantoic acid on key oxidative stress markers from various studies.

| Plant Species | Stress Condition | Treatment | Parameter Measured | Fold Change/Percentage Change | Reference |

| Arabidopsis thaliana | Drought | aln mutant (high allantoin) | H₂O₂ accumulation | Lower in mutant vs. WT | [3] |

| Arabidopsis thaliana | Drought | aln mutant (high allantoin) | Superoxide accumulation | Lower in mutant vs. WT | [3] |

| Arabidopsis thaliana | 150 mM NaCl | Exogenous allantoin | Superoxide production | Decreased with allantoin treatment | [7] |

| Arabidopsis thaliana | 150 mM NaCl | Exogenous allantoin | H₂O₂ production | Decreased with allantoin treatment | [7] |

| Brassica campestris | Drought | Exogenous allantoin (0.5 mM, 1.0 mM) | H₂O₂ content | Decreased by ~25-40% | [9] |

| Brassica campestris | Drought | Exogenous allantoin (0.5 mM, 1.0 mM) | Malondialdehyde (MDA) content | Decreased by ~20-35% | [9] |

This compound as a Signaling Molecule in Stress Response Networks

Beyond its protective role against oxidative damage, this compound (via allantoin) acts as a signaling molecule, orchestrating a complex network of downstream stress responses. This signaling primarily involves crosstalk with two key phytohormones: abscisic acid (ABA) and jasmonic acid (JA).

Accumulation of allantoin has been shown to activate the biosynthesis of ABA, a central regulator of abiotic stress responses in plants.[10][11] This, in turn, leads to the upregulation of ABA-responsive genes, such as those from the RD (Response to Desiccation) family, which are crucial for drought tolerance.[12]

Furthermore, allantoin can activate the MYC2-regulated JA signaling pathway, a pathway also involved in responses to both biotic and abiotic stresses.[10][11] This activation, however, appears to be dependent on ABA production, highlighting a hierarchical signaling cascade where allantoin acts upstream of both ABA and JA.[10][11] This intricate interplay allows the plant to fine-tune its response to a wide range of environmental challenges.

Signaling Pathway Diagram

Caption: Allantoin-mediated stress signaling pathway.

Experimental Protocols

Quantification of Allantoin and this compound by RP-HPLC

This protocol is adapted from methods described for the quantification of allantoin in plant tissues.[13][14][15]

1. Sample Preparation:

-

Harvest fresh plant material (leaves, roots, etc.) and immediately freeze in liquid nitrogen.

-

Lyophilize the frozen tissue and grind to a fine powder.

-

Accurately weigh 100-200 mg of the dried powder.

2. Extraction:

-

Add 5 mL of an acetone:water (7:3, v/v) mixture to the powdered sample.[13][14]

-

Sonicate the mixture for 15-30 minutes in an ultrasonic bath.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction with the pellet for exhaustive recovery.

-

Pool the supernatants and filter through a 0.45 µm syringe filter.

3. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., Alltech Econosil C18).[13][14]

-

Mobile Phase: 20% methanol and 80% water containing 5 mM sodium lauryl sulfate, with the pH adjusted to 2.5 with orthophosphoric acid, and then the final pH of the water phase adjusted to 6.0 with triethylamine.[13][14]

-

Flow Rate: 1.0 mL/min.

-

Quantification: Prepare a standard curve using pure allantoin and this compound standards. Calculate the concentration in the plant extracts based on the peak areas.

In Vitro ROS Localization (H₂O₂ and O₂⁻)

1. H₂O₂ Detection (DAB Staining):

-

Excise leaves from control and stressed plants.

-

Infiltrate the leaves under vacuum with a 1 mg/mL solution of 3,3'-diaminobenzidine (DAB), pH 3.8.

-

Incubate the leaves in the dark for 8-12 hours.

-

Decolorize the leaves by boiling in ethanol (96%) for 10 minutes to remove chlorophyll.

-

Visualize the brown precipitate, indicative of H₂O₂ presence, under a light microscope.

2. O₂⁻ Detection (NBT Staining):

-

Excise leaves from control and stressed plants.

-

Infiltrate the leaves under vacuum with a 0.5 mg/mL solution of nitro-blue tetrazolium (NBT) in 10 mM potassium phosphate buffer (pH 7.8).

-

Incubate the leaves in the dark for 2-4 hours.

-

Decolorize the leaves by boiling in ethanol (96%).

-

Visualize the dark blue formazan precipitate, indicative of O₂⁻ presence, under a light microscope.

Experimental Workflow Diagram

Caption: General workflow for studying this compound in plant stress.

Conclusion and Future Directions

This compound, and its precursor allantoin, are unequivocally involved in the plant's response to abiotic stress. Their roles extend from being key metabolites in nitrogen recycling to potent molecules in mitigating oxidative stress and orchestrating complex hormonal signaling cascades. The accumulation of these ureides under stress is a clear indicator of their protective function, leading to enhanced tolerance.

For researchers and professionals in drug development, understanding these pathways offers potential avenues for enhancing crop resilience. The development of compounds that can modulate the ureide metabolic pathway or mimic the signaling functions of allantoin could lead to novel strategies for protecting agricultural crops from the increasing challenges of climate change.

Future research should focus on several key areas:

-

Elucidating the direct mechanism of ROS scavenging: While the correlation between allantoin accumulation and reduced ROS is strong, the precise biochemical mechanism remains to be fully elucidated.

-

Identifying upstream regulators: What are the initial signals that trigger the upregulation of purine catabolism and ureide accumulation in response to stress?

-

Translational research: Moving from model organisms like Arabidopsis to key agricultural crops to validate the role of this compound and explore its potential for crop improvement.

By continuing to unravel the complexities of ureide metabolism and signaling, the scientific community can harness this knowledge to develop more robust and productive agricultural systems.

References

- 1. Allantoin: A Potential Compound for the Mitigation of Adverse Effects of Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allantoin: A Potential Compound for the Mitigation of Adverse Effects of Abiotic Stresses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ureide metabolism under abiotic stress in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. harvest.usask.ca [harvest.usask.ca]

- 6. researchgate.net [researchgate.net]

- 7. Exogenous allantoin increases Arabidopsis seedlings tolerance to NaCl stress and regulates expression of oxidative stress response genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Exogenous Allantoin Confers Rapeseed (Brassica campestris) Tolerance to Simulated Drought by Improving Antioxidant Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allantoin, a stress-related purine metabolite, can activate jasmonate signaling in a MYC2-regulated and abscisic acid-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of allantoin in various Zea mays L. hybrids by RP-HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

The Role of Allantoic Acid in the Nitrogen Economy of Cowpea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cowpea (Vigna unguiculata (L.) Walp.), a legume of significant agricultural importance, exhibits a ureide-based nitrogen economy when in symbiosis with nitrogen-fixing rhizobia. This technical guide delves into the pivotal role of allantoic acid, a primary ureide, in the assimilation, transport, and utilization of fixed atmospheric nitrogen (N₂) in cowpea. Understanding this intricate process is crucial for enhancing nitrogen use efficiency in this vital crop. Ureides, including allantoin and its derivative this compound, are nitrogen-rich compounds that serve as the principal long-distance transport forms of recently fixed nitrogen from the root nodules to the shoot.[1][2] This system provides an energy-efficient mechanism for nitrogen translocation, contributing to the robust growth of cowpea in nitrogen-limited environments.

Data Presentation: Quantitative Analysis of Nitrogenous Compounds in Cowpea

The composition of nitrogenous solutes in the xylem sap of cowpea provides a direct measure of the plant's reliance on symbiotic nitrogen fixation. The tables below summarize quantitative data on the distribution of ureides and other nitrogenous compounds in various tissues and transport streams of nodulated cowpea plants.

Table 1: Composition of Nitrogenous Solutes in Xylem Sap of Nodulated Cowpea

| Nitrogenous Compound | Molar Concentration Range (mM) | Percentage of Total Xylem-borne N | Reference(s) |

| Allantoin & this compound (Ureides) | 5 - 10 | 60 - 80% | [1][2] |

| Asparagine | 0.5 - 1.5 | 10 - 20% | [1][2] |

| Glutamine | 0.2 - 0.8 | 5 - 10% | [1][2] |

| Other Amino Acids | 0.1 - 0.5 | < 5% | [1][2] |

| Nitrate | Variable (dependent on soil N) | Highly variable | [1] |

Table 2: Distribution of Allantoin and this compound in Cowpea Tissues

| Plant Tissue | Allantoin (% of total ureides) | This compound (% of total ureides) | Predominant Form | Reference(s) |

| Root Nodules | ~70-80% | ~20-30% | Allantoin | [1][2] |

| Xylem Exudate | ~50% | ~50% | Equal proportions | [1][2] |

| Stems and Petioles | ~50% | ~50% | Equal proportions | [1][2] |

| Leaflets | Lower concentrations | Lower concentrations | Metabolized | [1] |

| Pods and Seeds | Lower concentrations | Lower concentrations | Metabolized | [3] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of the nitrogen economy in cowpea. This section provides protocols for key experiments cited in the literature.

Determination of Ureide Content in Plant Tissues

This protocol is adapted from methodologies used for quantifying allantoin and this compound in plant extracts.[4][5]

Principle: Ureides (allantoin and this compound) are extracted from plant tissue and hydrolyzed to glyoxylate. The glyoxylate is then reacted with phenylhydrazine to form a colored product (1,5-diphenylformazan), which is quantified spectrophotometrically.

Materials:

-

Plant tissue (e.g., nodules, stems, leaves)

-

Phosphate buffer (0.1 M, pH 7.5)

-

0.2 N HCl

-

Concentrated HCl

-

Phenylhydrazine hydrochloride solution (0.5% w/v in 2 N HCl)

-

Potassium ferricyanide solution (1.6% w/v)

-

Glyoxylate standard solution (1 mM)

-

Spectrophotometer

Procedure:

-

Extraction:

-

Homogenize 0.5 - 1.0 g of fresh plant tissue in 5 mL of ice-cold phosphate buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for ureide analysis.

-

-

Hydrolysis:

-

To 0.5 mL of the plant extract, add 0.125 mL of 0.2 N HCl.

-

Heat the mixture in a boiling water bath for 4 minutes to hydrolyze this compound to glyoxylate and urea.

-

Cool the tubes on ice for 30 seconds.

-

-

Colorimetric Reaction:

-

Add 0.25 mL of phenylhydrazine hydrochloride solution and mix well.

-

Add 0.125 mL of potassium ferricyanide solution and mix.

-

Incubate at room temperature for 20 minutes.

-

Add 0.5 mL of concentrated HCl to stabilize the color.

-

-

Quantification:

-

Measure the absorbance of the solution at 520 nm.

-

Prepare a standard curve using known concentrations of glyoxylate.

-

Calculate the ureide concentration in the plant extract based on the standard curve.

-

Allantoinase Activity Assay

This protocol measures the activity of allantoinase, the enzyme that catalyzes the hydrolysis of allantoin to this compound.[6][7]

Principle: The assay measures the rate of this compound formation from allantoin. The this compound produced is then hydrolyzed to glyoxylate, which is quantified colorimetrically as described in the ureide determination protocol.

Materials:

-

Plant tissue extract (prepared as in the ureide protocol)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Allantoin solution (10 mM in Tris-HCl buffer)

-

Reagents for glyoxylate determination (from the ureide protocol)

Procedure:

-

Enzyme Reaction:

-

Pre-warm 0.4 mL of the allantoin solution to 30°C.

-

Initiate the reaction by adding 0.1 mL of the plant tissue extract.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10, 20, 30 minutes).

-

Stop the reaction by adding 0.125 mL of 0.2 N HCl.

-

-

Quantification of this compound:

-

Follow the hydrolysis and colorimetric reaction steps (steps 2 and 3) from the "Determination of Ureide Content" protocol to quantify the amount of this compound produced.

-

-

Calculation of Enzyme Activity:

-

Calculate the rate of this compound formation per unit time per milligram of protein. Protein concentration in the extract can be determined using a standard method like the Bradford assay.

-

Nitrogenase Activity Assay (Acetylene Reduction Assay)

This assay provides an indirect measure of nitrogen fixation activity by measuring the reduction of acetylene to ethylene by the nitrogenase enzyme complex.

Principle: The nitrogenase enzyme, in addition to reducing N₂ to NH₃, can also reduce acetylene (C₂H₂) to ethylene (C₂H₄). The amount of ethylene produced is proportional to the nitrogenase activity and can be quantified using gas chromatography.

Materials:

-

Intact nodulated roots or detached nodules

-

Airtight incubation vials or syringes

-

Acetylene gas

-

Gas chromatograph equipped with a flame ionization detector (FID) and a suitable column (e.g., Porapak N)

-

Ethylene standard gas

Procedure:

-

Sample Preparation:

-

Carefully excavate the root system of a cowpea plant to obtain intact nodulated roots.

-

Place the nodulated roots in an airtight incubation vial of a known volume.

-

-

Acetylene Incubation:

-

Inject a known volume of acetylene gas into the vial to achieve a final concentration of 10% (v/v).

-

Incubate the vial at a constant temperature (e.g., 25-30°C) for a specific duration (e.g., 30-60 minutes).

-

-

Gas Sampling and Analysis:

-

After incubation, withdraw a gas sample from the vial using a gas-tight syringe.

-

Inject the gas sample into the gas chromatograph.

-

Measure the peak area corresponding to ethylene.

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of ethylene gas into the gas chromatograph.

-

Calculate the amount of ethylene produced in the sample based on the standard curve.

-

Express nitrogenase activity as µmol of ethylene produced per gram of nodule fresh weight per hour.

-

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows in the nitrogen economy of cowpea.

Caption: Ureide biosynthesis pathway in cowpea root nodules.

Caption: Ureide metabolism in the shoot of cowpea.

Caption: Experimental workflow for ureide analysis in cowpea tissues.

References

- 1. pertanika.upm.edu.my [pertanika.upm.edu.my]

- 2. youtube.com [youtube.com]

- 3. Identification, Biochemical Characterization, and Subcellular Localization of Allantoate Amidohydrolases from Arabidopsis and Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aciar.gov.au [aciar.gov.au]

- 5. Graphviz [graphviz.org]

- 6. Assays for allantoinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional Characterization of Allantoinase Genes from Arabidopsis and a Nonureide-Type Legume Black Locust - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Crossroads of Purine Metabolism: A Technical Guide to the Allantoic Acid Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The allantoic acid pathway, a critical route for purine catabolism, represents a fascinating nexus of evolutionary adaptation, nitrogen economy, and stress response. While often viewed as a simple waste disposal mechanism, this pathway's presence, absence, or modification across different domains of life underscores its profound evolutionary significance. In many organisms, from bacteria to plants, it serves as a vital nitrogen recycling system. Conversely, its silencing in humans and higher primates, leading to elevated uric acid levels, has been linked to both pathological conditions like gout and potential evolutionary advantages, including enhanced antioxidant capacity and neuroprotection. In the realm of agriculture, the pathway is central to nitrogen fixation in legumes, with ureides serving as the primary long-distance transport molecules for fixed nitrogen. This technical guide provides an in-depth exploration of the this compound pathway, detailing its biochemical steps, regulatory networks, and the experimental methodologies used to elucidate its function. Furthermore, it delves into the therapeutic landscape, where modulation of this pathway offers promising avenues for drug development.

Introduction: An Evolutionary Divergence in Nitrogen Handling

The this compound pathway is a metabolic sequence that degrades uric acid, the end product of purine nucleotide breakdown in many organisms. The fundamental evolutionary driver of this pathway is the management of nitrogenous waste. Uric acid is poorly soluble in water, and its accumulation can lead to toxic effects. The this compound pathway converts uric acid into progressively more soluble and easily excretable compounds.

The pathway's evolutionary trajectory is marked by a series of gene loss events. While most mammals possess a functional uricase enzyme, which catalyzes the first step in the pathway, this gene has been independently silenced in humans, higher apes, and birds.[1][2] This evolutionary quirk results in humans having significantly higher serum uric acid levels than most other mammals, a condition that predisposes to gout but may have conferred evolutionary benefits.[1]

In contrast, in many plants, particularly nitrogen-fixing legumes, the this compound pathway is not merely for excretion but is a cornerstone of their nitrogen metabolism.[3][4] Ureides, specifically allantoin and this compound, are the primary molecules for transporting nitrogen fixed in the root nodules to the shoots for assimilation into other biomolecules.[4][5] This efficient nitrogen transport system is a key adaptation for thriving in nitrogen-limited environments.

The pathway is also prevalent in various microorganisms, where it allows them to utilize purines as a nitrogen source.[6] This metabolic flexibility is crucial for survival in diverse ecological niches.

The Biochemical Landscape of the this compound Pathway

The this compound pathway is a multi-enzyme cascade that proceeds as follows:

-

Uric Acid to 5-Hydroxyisourate: The pathway begins with the oxidation of uric acid by urate oxidase (uricase) . This reaction is the rate-limiting step and the point of significant evolutionary divergence.

-

5-Hydroxyisourate to Allantoin: 5-Hydroxyisourate is an unstable intermediate that is subsequently converted to allantoin.

-

Allantoin to this compound: Allantoinase hydrolyzes the five-membered ring of allantoin to produce this compound.[7]

-

This compound to Urea and Glyoxylate: Allantoicase (also known as allantoate amidohydrolase) degrades this compound into urea and glyoxylate.

-

Urea to Ammonia and Carbon Dioxide: Finally, urease hydrolyzes urea to produce ammonia and carbon dioxide, which can then be reassimilated into the cell's nitrogen metabolism.

The presence or absence of these enzymes determines the final nitrogenous waste product in different organisms.

Diagram of the this compound Pathway

Quantitative Insights into the this compound Pathway

Quantitative analysis of the this compound pathway provides crucial data for understanding its regulation and significance in different biological contexts. The following tables summarize key quantitative parameters.

| Enzyme | Organism/Tissue | Km | Optimal pH | Inhibitors | Reference(s) |

| Urate Oxidase | Plant Glyoxysomes | 7.4 µM for urate | 8.9 | Cyanide (10 µM), high urate concentrations | [8][9] |

| Allantoinase | Escherichia coli | Varies (e.g., 4.16-80 mM for allantoin) | - | - | [10] |

| Metabolite | Organism/Tissue | Condition | Concentration Range | Reference(s) |

| Allantoin | Cowpea leaves | Foliar Selenium Application | ~1.5 - 2.5 µmol/g DW | [11] |

| This compound | Cowpea leaves | Foliar Selenium Application | ~1.0 - 1.8 µmol/g DW | [11] |

| Jasmonic Acid (JA) | Arabidopsis | aln-1 mutant | ~8 ng/g FW (2-fold increase) | [12] |

| JA-Isoleucine | Arabidopsis | aln-1 mutant | ~1.3 ng/g FW (6-fold increase) | [12] |

Regulatory Networks and Signaling Interactions

The this compound pathway is intricately regulated and integrated with other cellular signaling networks, particularly in plants, where it plays a role in stress responses.

Allantoin as a Signaling Molecule in Plants

Recent research has unveiled a role for allantoin beyond nitrogen transport, implicating it as a signaling molecule in plant stress responses.[13] Accumulation of allantoin, for instance, under stress conditions, can trigger downstream signaling cascades.

One of the key findings is the interaction between allantoin and the phytohormones abscisic acid (ABA) and jasmonic acid (JA).[5][12] Allantoin accumulation can lead to an increase in ABA levels, which in turn activates the MYC2-regulated JA signaling pathway.[5][12] This crosstalk is significant for plant defense and adaptation to various stresses. Furthermore, allantoin has been shown to induce the expression of genes involved in ABA and brassinosteroid biosynthesis, thereby enhancing salinity tolerance in plants like rice and Arabidopsis.[14]

Diagram of Allantoin-Mediated Stress Signaling in Plants

Experimental Protocols for Studying the this compound Pathway

A variety of experimental techniques are employed to investigate the this compound pathway. Below are summaries of key protocols.

Quantification of Ureides in Plant Tissues

Principle: This spectrophotometric method is based on the conversion of allantoin and this compound to glyoxylate, which then reacts to form a colored compound.[6][15]

Protocol Outline:

-

Extraction: Boil plant material in a phosphate buffer to extract ureides.

-

Hydrolysis: Subject the supernatant to alkaline-acidic hydrolysis to convert allantoin and this compound to glyoxylate.

-

Colorimetric Reaction: Convert glyoxylate to glycoxylic acid phenylhydrazone, which is then oxidized to the red-colored 1,5-diphenylformazan.

-

Measurement: Measure the absorbance of the supernatant at 520 nm.

-

Quantification: Determine ureide concentration using a glyoxylate calibration curve.

High-performance liquid chromatography (HPLC) can also be used for more precise quantification of individual ureides.[15]

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Principle: qRT-PCR is used to measure the transcript levels of genes encoding enzymes of the this compound pathway, providing insights into their regulation.[12]

Protocol Outline:

-

RNA Extraction: Isolate total RNA from the tissue of interest.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

Real-Time PCR: Perform PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Analysis: Quantify the relative gene expression levels using the 2-ΔΔCt method, normalizing to a reference gene.

RNA Interference (RNAi) for Gene Function Analysis in Soybean Nodules

Principle: RNAi is a powerful tool for knocking down the expression of specific genes to study their function. In the context of the this compound pathway in legumes, RNAi can be used to investigate the role of specific enzymes or transporters in nitrogen fixation and transport.[16]

Protocol Outline:

-

Construct Design: Design an RNAi construct targeting a conserved region of the gene of interest.

-

Vector Construction: Clone the RNAi cassette into a binary vector, often under the control of a nodule-specific promoter.

-

Agrobacterium-mediated Transformation: Introduce the construct into Agrobacterium rhizogenes.

-

Hairy Root Transformation: Inoculate soybean seedlings with the transformed A. rhizogenes to induce the formation of transgenic hairy roots.

-

Nodulation and Phenotypic Analysis: Inoculate the transgenic roots with rhizobia and analyze the effects on nodule development, nitrogen fixation, and ureide content.

Diagram of an Experimental Workflow for RNAi in Soybean Nodules

Implications for Drug Development

The this compound pathway, particularly the enzyme uricase, is a significant target for drug development, primarily for the treatment of conditions caused by hyperuricemia.

Therapeutic Uricases for Gout and Tumor Lysis Syndrome

Challenge: Humans lack a functional uricase, leading to the accumulation of uric acid and the potential for gout and tumor lysis syndrome (TLS).[4][17]

Solution: Enzyme replacement therapy with recombinant uricases can effectively lower serum uric acid levels.[4]

-

Rasburicase: A recombinant urate oxidase approved for the management of TLS.

-

Pegloticase: A PEGylated recombinant uricase used for the treatment of chronic gout refractory to conventional therapies.[17] PEGylation increases the half-life of the enzyme and reduces its immunogenicity.[17]

Future Directions: Research is focused on developing less immunogenic and more efficient uricases, for instance, through zwitterionic peptide fusion.[18]

Targeting the Pathway for Novel Therapeutics

Beyond enzyme replacement, other strategies for managing hyperuricemia by targeting related pathways are in development:

-

Xanthine Oxidase Inhibitors: Drugs like allopurinol and febuxostat inhibit the production of uric acid.[3]

-

URAT1 Inhibitors: These agents block the reabsorption of uric acid in the kidneys, thereby increasing its excretion.[19]

-

Dual-Activity Inhibitors: Novel drugs that inhibit both xanthine oxidase and URAT1 are being explored.[20]

Allantoinase Inhibitors as Potential Herbicides

The essential role of the this compound pathway in nitrogen metabolism in many plants suggests that its enzymes could be targets for the development of novel herbicides. Inhibiting allantoinase, for example, could disrupt nitrogen assimilation and transport, leading to plant death. This approach is analogous to existing herbicides that target amino acid biosynthesis.[21][22][23]

Conclusion: A Pathway of Diverse and Enduring Significance

The this compound pathway is a compelling example of how a fundamental metabolic process can be shaped by evolution to serve diverse biological roles. From a simple mechanism for nitrogenous waste removal, it has evolved into a sophisticated system for nitrogen transport in plants and a potential liability in humans that has nevertheless been retained, possibly for its pleiotropic benefits. For researchers, the pathway continues to offer a rich area of investigation, from dissecting its complex regulatory networks to understanding its role in inter-organismal interactions. For drug development professionals, the pathway presents a validated and promising target for the treatment of metabolic diseases and potentially for the development of new agrochemicals. A deeper understanding of the evolutionary and biochemical nuances of the this compound pathway will undoubtedly pave the way for innovative applications in medicine and agriculture.

References

- 1. Development of a novel anti-inflammatory recombinant uricase with extended half-life for gout therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Uricases as therapeutic agents to treat refractory gout: Current states and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uricases: reflections on recent developments in the management of challenging gout patients [explorationpub.com]

- 5. Allantoin, a stress-related purine metabolite, can activate jasmonate signaling in a MYC2-regulated and abscisic acid-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Ureides Content in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Uricase and Allantoinase in Glyoxysomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uricase and allantoinase in glyoxysomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Allantoin, a stress-related purine metabolite, can activate jasmonate signaling in a MYC2-regulated and abscisic acid-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Allantoin improves salinity tolerance in Arabidopsis and rice through synergid activation of abscisic acid and brassinosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of Ureides Content in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RNA Interference-Mediated Repression of S6 Kinase 1 Impairs Root Nodule Development in Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Uricase Therapy of Gout | Musculoskeletal Key [musculoskeletalkey.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. What drugs are in development for Gout? [synapse.patsnap.com]

- 20. New medications in development for the treatment of hyperuricemia of gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 23. Amino acid biosynthesis inhibitors as herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Measuring Allantoic Acid in Plant Tissues: A Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allantoic acid is a key nitrogen-rich compound in the purine catabolism pathway in many plants. In certain legumes, such as soybeans, this compound and its precursor, allantoin, are the primary forms of nitrogen transported from the root nodules to the aerial parts of the plant.[1][2][3] The concentration of this compound in plant tissues can be an indicator of nitrogen fixation efficiency and overall nitrogen metabolism.[2][3] Accurate quantification of this compound is therefore crucial for studies in plant physiology, agronomy, and for researchers investigating metabolic pathways as potential targets for drug development. This document provides detailed protocols for the measurement of this compound in plant tissues using spectrophotometric and High-Performance Liquid Chromatography (HPLC) methods.

Principle of Measurement

The quantification of this compound can be achieved through several methods, with spectrophotometry and HPLC being the most common.

-

Spectrophotometric Method: This method is based on the chemical conversion of this compound. In an acidic medium, this compound is hydrolyzed to glyoxylic acid and urea.[1] The glyoxylic acid then reacts with phenylhydrazine to form a phenylhydrazone, which, upon oxidation with potassium ferricyanide, produces a red-colored compound that can be measured colorimetrically at 520 nm.[1] This method is relatively simple and cost-effective.

-

High-Performance Liquid Chromatography (HPLC): HPLC offers a more specific and sensitive method for the quantification of this compound.[4] Plant extracts are separated on a chromatography column, and this compound is detected and quantified based on its retention time and UV absorbance.[4] This method is particularly useful for complex samples where interfering compounds might affect the accuracy of spectrophotometric measurements.

Ureide Biosynthesis and Transport Pathway

This compound is an intermediate in the degradation of purine nucleotides. This pathway is crucial for remobilizing nitrogen from nucleic acids and, in nitrogen-fixing legumes, for transporting fixed nitrogen.

Caption: Simplified pathway of ureide biosynthesis and transport in plants.

Experimental Protocols

I. Spectrophotometric Determination of this compound

This protocol is adapted from established colorimetric methods for ureide analysis.[1]

A. Materials and Reagents

-

0.5 N Sodium Hydroxide (NaOH)

-

0.65 N Hydrochloric Acid (HCl)

-

0.33% (w/v) Phenylhydrazine Hydrochloride (freshly prepared)

-

10 N Hydrochloric Acid (HCl)

-

Potassium Ferricyanide solution (e.g., 1.6 mg/mL)

-

This compound standard solution (e.g., 1 mg/mL)

-

0.05 M Phosphate buffer (pH 7.5)

-

Polyclar AT (PVPP)

-

Spectrophotometer

-

Boiling water bath

-

Ice bath

-

Centrifuge

B. Sample Preparation and Extraction

-

Excise the desired plant tissue (e.g., leaves, stems, nodules).

-

Weigh approximately 1 gram of fresh tissue.

-

In a pre-chilled mortar and pestle, grind the tissue with 10 mL of 0.05 M phosphate buffer (pH 7.5) and 0.05 g of Polyclar AT.[1]

-

Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 5 minutes.[1]

-

Collect the supernatant for analysis.

C. Assay Procedure

-

Pipette 0.5 mL of the plant extract supernatant into a test tube.

-

Add 2.0 mL of distilled water.

-

Add 0.5 mL of 0.5 N NaOH.

-